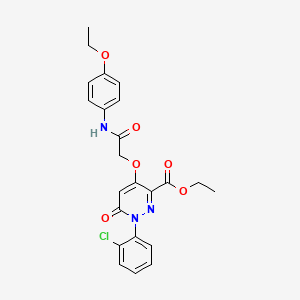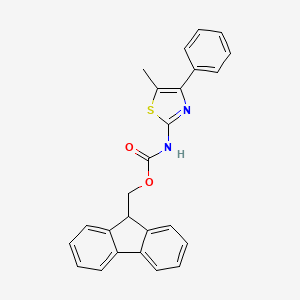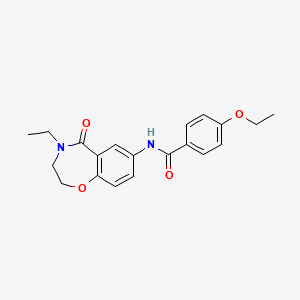![molecular formula C20H22N2O5S B2461981 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954663-68-4](/img/structure/B2461981.png)
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that are explored for their potential uses in various fields, including medicinal chemistry and material science. Its intricate structure suggests it can engage in multiple types of chemical reactions, making it a versatile compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common synthetic route involves the multi-step process starting from commercially available raw materials. For instance, the benzodioxole segment can be integrated into the structure using classic coupling reactions, followed by the introduction of the tetrahydroisoquinoline moiety through hydrogenation. The propylsulfonyl group is typically introduced via sulfonation reactions under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, production methods would likely focus on scalability and cost-effectiveness. This could involve optimized reaction conditions, use of catalysts to increase the efficiency of key steps, and implementation of continuous flow reactors to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of reactions:
Oxidation: : Introduction of oxidizing agents can lead to the formation of sulfoxides and sulfones.
Reduction: : The sulfonyl group may be reduced to sulfide under appropriate conditions.
Substitution: : The benzodioxole moiety can be a site for electrophilic substitution reactions.
Oxidizing agents like hydrogen peroxide.
Reducing agents such as lithium aluminum hydride.
Substituting agents including halogens and nitrating agents.
Sulfoxides and sulfones from oxidation.
Corresponding sulfides from reduction.
Various substituted derivatives from electrophilic substitution.
Applications De Recherche Scientifique
This compound finds use in multiple areas of scientific research:
Chemistry: : Studied for its unique reactivity patterns and as a precursor for more complex molecules.
Biology: : Potential pharmacological activity due to its interaction with biological molecules.
Medicine: : Investigated for potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: : Utilized in material science for developing new materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways: The compound's mechanism of action in biological systems typically involves interaction with enzymes and receptors, altering their function. For instance, the sulfonyl group may form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The benzodioxole component can intercalate with DNA, impacting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide: : Differing only in the length of the alkyl chain in the sulfonyl group, affecting its solubility and reactivity.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide: : The ethyl variant shows different pharmacokinetics in biological studies.
Highlighting Uniqueness: What sets N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide apart is its balanced physicochemical properties, which make it highly versatile for various applications while maintaining specific desirable interactions with biological targets.
Propriétés
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-9-28(24,25)22-8-7-14-3-5-17(10-16(14)12-22)21-20(23)15-4-6-18-19(11-15)27-13-26-18/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWDXZICZOQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)




![1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2461906.png)


![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)

![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzenecarboxylate](/img/structure/B2461913.png)


